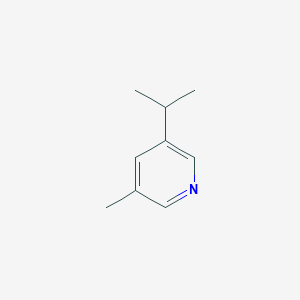

3-Isopropyl-5-methylpyridine

Description

3-Isopropyl-5-methylpyridine is a pyridine derivative featuring an isopropyl group (-CH(CH₃)₂) at the 3-position and a methyl group (-CH₃) at the 5-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The isopropyl group contributes steric bulk and hydrophobicity, while the methyl group provides modest electron-donating effects to the aromatic system.

Properties

IUPAC Name |

3-methyl-5-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)9-4-8(3)5-10-6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFRTTBPOPDEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90534682 | |

| Record name | 3-Methyl-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90554-38-4 | |

| Record name | 3-Methyl-5-(propan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90534682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

3-Isopropyl-5-methylpyridine can be synthesized through various synthetic routes. One common method involves the alkylation of 3-methylpyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 3-methylpyridine, followed by the addition of the isopropyl halide to form the desired product .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

3-Isopropyl-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated pyridines .

Scientific Research Applications

3-Isopropyl-5-methylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methylpyridine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 3-Isopropyl-5-methylpyridine : The 3- and 5-positions of the pyridine ring are substituted with alkyl groups. Alkyl substituents are electron-donating via induction, which can activate the ring toward electrophilic substitution at specific positions.

- 2-Methyl-5-isopropenylpyridine (CAS 56057-93-3): This analog replaces the isopropyl group with an isopropenyl group (-CH₂-C(CH₃)₂). Its Log Kow (2.8) and vapor pressure (0.345 mm Hg @ 20°C) suggest moderate hydrophobicity and volatility compared to fully saturated alkyl derivatives .

- 3-Iodo-2-methoxy-5-methylpyridine: Substitution with iodine (electron-withdrawing) and methoxy (-OCH₃, electron-donating) groups creates competing electronic effects. Methoxy groups enhance solubility in polar solvents compared to alkyl groups .

Physical and Chemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Substituents | Molecular Weight | Log Kow | Vapor Pressure (mm Hg @ 20°C) | Key Features |

|---|---|---|---|---|---|

| This compound | 3-isopropyl, 5-methyl | ~133.19* | ~2.8* | ~0.3* | Hydrophobic, sterically hindered |

| 2-Methyl-5-isopropenylpyridine | 5-isopropenyl, 2-methyl | 133.19 | 2.8 | 0.345 | Conjugative alkenyl group |

| 3-Iodo-2-methoxy-5-methylpyridine | 3-iodo, 2-methoxy, 5-methyl | Not provided | Not provided | Not provided | Electron-withdrawing iodine, polar methoxy |

| (5-Iodopyridin-3-yl)-methanol | 5-iodo, 3-hydroxymethyl | Not provided | Not provided | Not provided | High polarity due to -CH₂OH group |

*Estimated based on structural similarity to 2-methyl-5-isopropenylpyridine .

Reactivity and Functional Group Influence

- Alkyl vs.

- Halogenated Derivatives : Iodo-substituted pyridines (e.g., 3-iodo-2-methoxy-5-methylpyridine) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging iodine’s leaving-group capability .

- Hydroxy/Methoxy Groups: Compounds like (5-iodopyridin-3-yl)-methanol exhibit higher solubility in aqueous media due to hydroxyl groups, whereas methoxy groups balance polarity and stability .

Biological Activity

3-Isopropyl-5-methylpyridine (C₉H₁₃N) is a member of the pyridine family, characterized by an isopropyl group at the 3-position and a methyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, although research remains limited. This article explores its biological activity, including antimicrobial properties and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological properties. The presence of both isopropyl and methyl groups enhances its lipophilicity, which may facilitate interactions with biological membranes and molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. Notably, some studies have reported inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Case Study: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that certain analogs showed significant activity against Bacillus cereus and Escherichia coli. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced antimicrobial potency .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been explored for its anti-inflammatory properties . Some derivatives have shown potential in reducing inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity: Compounds in this class may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity: The lipophilic nature allows these compounds to integrate into microbial membranes, disrupting their integrity and function .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related methylpyridines is useful:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methylpyridine | C₆H₇N | Antimicrobial, used in agrochemicals |

| 3-Methylpyridine | C₆H₇N | Precursor to niacin, moderate activity |

| 4-Methylpyridine | C₆H₇N | Weaker base than others |

| This compound | C₉H₁₃N | Antimicrobial, anti-inflammatory potential |

Future Research Directions

While preliminary findings are promising, further research is essential to fully characterize the biological activities of this compound. Potential areas for future investigation include:

- In Vivo Studies: Testing the efficacy and safety in animal models.

- Mechanistic Studies: Elucidating specific pathways affected by this compound.

- Derivatives Exploration: Synthesizing and testing new derivatives to enhance activity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.